N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)propanamide
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Overview
Description
N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a cyclohexanone moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Cyclohexanone Moiety: The cyclohexanone moiety can be introduced through a nucleophilic addition reaction involving cyclohexanone and a suitable electrophile.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the tetrazole derivative and the cyclohexanone-phenyl intermediate. This can be achieved through a condensation reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the amide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The cyclohexanone and phenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)acetamide
- N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)butanamide
- N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)pentanamide
Uniqueness
N-(2-oxocyclohexyl)-N-phenyl-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, cyclohexanone moiety, and phenyl group allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19N5O2 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-(2-oxocyclohexyl)-N-phenyl-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H19N5O2/c22-15-9-5-4-8-14(15)21(13-6-2-1-3-7-13)16(23)10-11-20-12-17-18-19-20/h1-3,6-7,12,14H,4-5,8-11H2 |
InChI Key |
DYADEULJJQOTOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)N(C2=CC=CC=C2)C(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
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